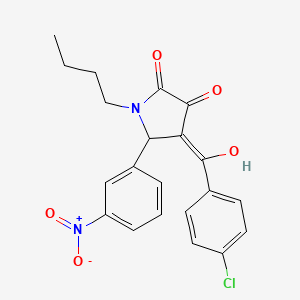![molecular formula C23H32N2O4 B3918070 N-(2,4-dimethoxyphenyl)-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B3918070.png)
N-(2,4-dimethoxyphenyl)-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide (also known as TAK-659) is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes that are involved in the growth and proliferation of cancer cells.
Wirkmechanismus
TAK-659 binds to the ATP-binding site of BTK, ITK, and TXK, which prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. TAK-659 also induces apoptosis (cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of BTK, ITK, and TXK, TAK-659 also inhibits the proliferation of cancer cells and induces apoptosis. TAK-659 has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is that it has shown potent antitumor activity in preclinical models of cancer. TAK-659 also has a favorable safety profile and has been well-tolerated in preclinical studies. However, one limitation of TAK-659 is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for the development and study of TAK-659. One direction is to conduct clinical trials to determine the safety and efficacy of TAK-659 in humans. Another direction is to investigate the potential of TAK-659 in combination with other cancer therapies, such as immunotherapy and targeted therapies. Additionally, further research is needed to understand the mechanism of action of TAK-659 and to identify biomarkers that may predict response to TAK-659 treatment.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer. In vitro studies have shown that TAK-659 inhibits the activity of several protein kinases, including BTK, ITK, and TXK. These kinases are involved in the signaling pathways that promote the growth and survival of cancer cells. In vivo studies have shown that TAK-659 has potent antitumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-[(5-ethylfuran-2-yl)methyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-4-18-6-7-20(29-18)16-25-13-11-17(12-14-25)5-10-23(26)24-21-9-8-19(27-2)15-22(21)28-3/h6-9,15,17H,4-5,10-14,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHDDUSBLBCPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


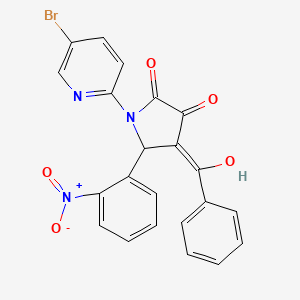
![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)
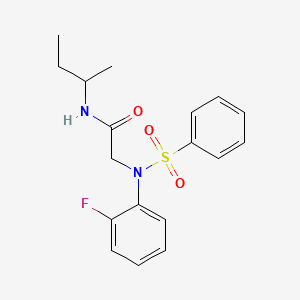
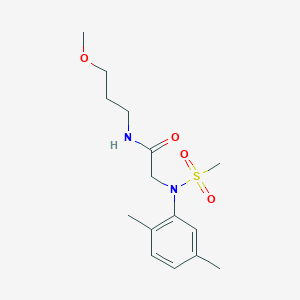
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B3918014.png)
![N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3918017.png)
![1-(3-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918019.png)
![N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3918031.png)
![2-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl benzenesulfonate](/img/structure/B3918036.png)
![N-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918057.png)
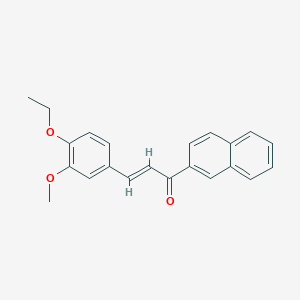
![N-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918064.png)
![4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B3918078.png)
